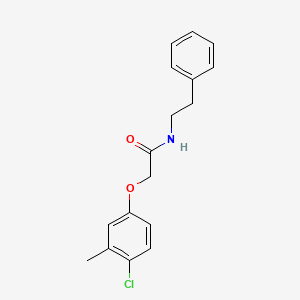![molecular formula C19H19BrN2O2S B5579128 N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide, also known as ABBA, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. ABBA is a hydrazide derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Applications De Recherche Scientifique
Anticancer Activity
N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide and its derivatives have shown significant potential in anticancer research. For example, studies have synthesized various derivatives to evaluate their anticancer activity. These compounds have been tested for cytotoxic activity against various cancer cell lines, including those from lung, breast, colorectal, and brain cancers. The inhibitory effects on DNA synthesis and cell death pathways in cancer cells were also investigated (Osmaniye et al., 2018).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of this compound derivatives. These compounds have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations for antibacterial activity against pathogens like E. coli, S. aureus, and P. aeruginosa, as well as antifungal activity against strains like C. albicans, have been reported (Grozav et al., 2017).
DNA Interaction and Enzymatic Activities
The interaction of these compounds with DNA has been a subject of interest. Studies have demonstrated that certain derivatives can bind to DNA via intercalation, which is a key mechanism for their biological activities. These interactions have implications for their potential use in therapies targeting DNA or specific enzymes. Additionally, some derivatives have been shown to inhibit enzymes like alkaline phosphatase and have antioxidant properties, comparable to standard antioxidants like ascorbic acid (Sirajuddin et al., 2013).
Molecular Docking and Theoretical Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as enzymes. These studies provide insights into the potential mechanisms of action and the structural basis of their biological activities. Theoretical investigations have also been carried out to understand the antioxidant behavior of these compounds, showing that tautomerization can significantly influence their antioxidant activity (Ardjani & Mekelleche, 2017).
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-10-24-18-8-6-15(7-9-18)12-21-22-19(23)14-25-13-16-4-3-5-17(20)11-16/h2-9,11-12H,1,10,13-14H2,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYHBLKVJMQLI-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)
![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)


